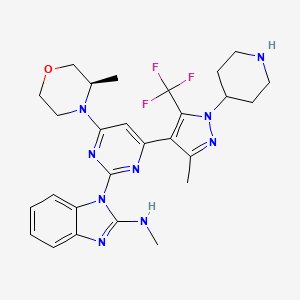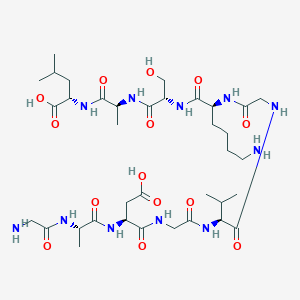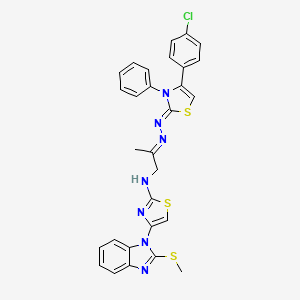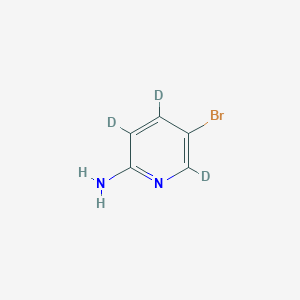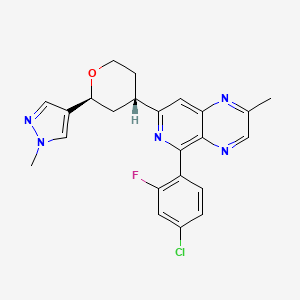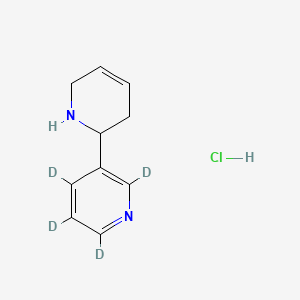
Fmoc-Pro-OH-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Pro-OH-d3: is a deuterium-labeled derivative of fluorenylmethyloxycarbonyl-L-proline. The incorporation of deuterium atoms into the molecular structure enhances its stability and provides unique properties that are valuable in scientific research. This compound is primarily used in peptide synthesis and serves as a protecting group for amino acids during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-OH-d3 involves the introduction of deuterium atoms into the fluorenylmethyloxycarbonyl-L-proline molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the reaction of fluorenylmethyloxycarbonyl chloride with deuterated proline in the presence of a base such as sodium bicarbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Pro-OH-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like fluorenylmethyloxycarbonyl chloride and bases such as sodium bicarbonate.
Major Products: The major products formed from these reactions include various protected and deprotected amino acids, which are essential intermediates in peptide synthesis .
Scientific Research Applications
Chemistry: Fmoc-Pro-OH-d3 is widely used in solid-phase peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for synthesizing complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The deuterium labeling allows for precise tracking and quantification of peptides in biological systems .
Medicine: The compound is used in drug development to improve the pharmacokinetic and metabolic profiles of pharmaceuticals. Deuterium substitution can enhance the stability and reduce the toxicity of drug molecules .
Industry: this compound is employed in the production of peptide-based materials and hydrogels, which have applications in tissue engineering and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-Pro-OH-d3 involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amino acid, preventing unwanted reactions. During the deprotection step, the fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Fmoc-Pro-OH: The non-deuterated version of Fmoc-Pro-OH-d3, used for similar applications in peptide synthesis.
Fmoc-D-Pro-OH: A derivative with a different stereochemistry, used in the synthesis of peptides with specific configurations.
Fmoc-OSu: A reagent used for introducing the fluorenylmethyloxycarbonyl group to amino acids.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in tracking and quantification in scientific research. The deuterium labeling also improves the pharmacokinetic properties of pharmaceuticals, making it a valuable tool in drug development .
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i11D2,18D |
InChI Key |
ZPGDWQNBZYOZTI-XALRRENSSA-N |
Isomeric SMILES |
[2H][C@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
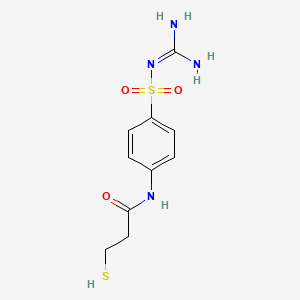
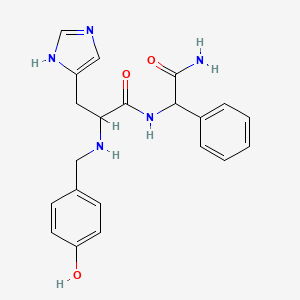
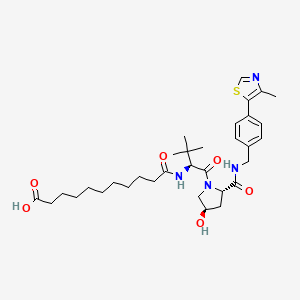
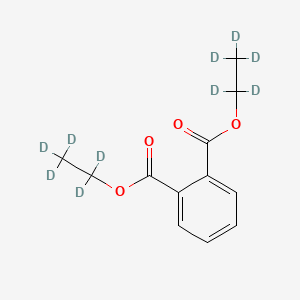
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
